4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane
Description
4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane is a brominated cyclic ether featuring a tetrahydropyran (oxane) core substituted with methyl groups at positions 2 and 6 and a 2-bromoethyl group at position 4. Its molecular formula is C₉H₁₇BrO, with a molar mass of 235.16 g/mol .
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2,2,6,6-tetramethyloxane |
InChI |
InChI=1S/C11H21BrO/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9H,5-8H2,1-4H3 |
InChI Key |
BJOVZOMDHKUSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)CCBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of an appropriate precursor. One common method is the reaction of 2,2,6,6-tetramethyloxane with bromoethane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Oxidation: Products include oxides or ketones.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through its bromoethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. The compound’s reactivity can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-(Bromomethyl)-2,2,6,6-tetramethyloxane
- Molecular Formula : C₁₀H₁₉BrO
- Key Differences : The bromine is attached directly to a methyl group at position 4, resulting in a shorter chain than the bromoethyl substituent.
- Reactivity : The bromomethyl group offers higher electrophilicity due to proximity to the oxane ring, enhancing its suitability for nucleophilic substitution (Sₙ2) reactions .
- Applications : Likely used as a building block for introducing methyl-bromide functionalities into molecules.
4-Bromo-2,2,6,6-tetramethyloxane
- Molecular Formula : C₉H₁₇BrO (CAS: 1638761-40-6)
- Key Differences : Bromine is directly bonded to the oxane ring rather than an ethyl chain.
- Reactivity : The saturated ring limits aromatic substitution, but the bromine may participate in elimination or ring-opening reactions under specific conditions.
4-(Iodomethyl)-2,2,6,6-tetramethyloxane
- Molecular Formula : C₁₀H₁₉IO
- Key Differences : Iodine replaces bromine, improving leaving-group ability in substitution reactions due to lower bond dissociation energy.
- Applications : Preferred in reactions requiring facile displacement, albeit with higher molecular weight and cost .
Core Structure Modifications
2,2,6,6-Tetramethyloxane
4-(2-Bromoethyl)-2,2-dimethyloxane
- Molecular Formula : C₉H₁₇BrO
- Key Differences : Reduced methyl substitution (only at position 2) decreases steric hindrance.
- Predicted Properties : Collision cross-section (CCS) of 143.4 Ų for [M+H]⁺, indicating similar mass spectrometric behavior to the tetramethyl analog .
Functional Group Comparisons
2-Bromo-4'-methoxyacetophenone
- Molecular Formula : C₁₀H₁₁BrO₂
- Key Differences : Aromatic bromine and ketone group contrast with the aliphatic bromoethyl-ether structure.
- Applications : Primarily a synthetic intermediate in pharmaceutical manufacturing .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Reactivity Highlights |
|---|---|---|---|---|
| 4-(2-Bromoethyl)-2,2,6,6-tetramethyloxane | C₉H₁₇BrO | 235.16 | 2-Bromoethyl | Steric hindrance; alkylation agent |
| 4-(Bromomethyl)-2,2,6,6-tetramethyloxane | C₁₀H₁₉BrO | 235.16 | Bromomethyl | High electrophilicity |
| 2,2,6,6-Tetramethyloxane | C₉H₁₈O | 142.24 | None | Non-polar solvent |
| 4-Bromo-2,2,6,6-tetramethyloxane | C₉H₁₇BrO | 221.14 | Ring-attached bromine | Potential elimination reactions |
Research Findings and Inferences
- Solvent Behavior: The parent compound, 2,2,6,6-tetramethyloxane, exhibits solvation properties similar to non-polar solvents (e.g., hexane) but with enhanced stability against peroxide formation . The bromoethyl derivative likely retains low polarity but gains reactivity for alkylation.
- Synthetic Utility : Bromoethyl and bromomethyl analogs are inferred to serve as alkylating agents, with the former offering greater flexibility in coupling reactions due to its extended chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
